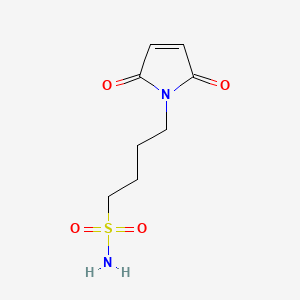
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide is a chemical compound that features a maleimide group attached to a butane sulfonamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide typically involves the reaction of maleic anhydride with a suitable amine to form the maleimide intermediate. This intermediate is then reacted with a sulfonamide derivative to yield the final product. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The maleimide group can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the maleimide group to succinimide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Oxidation: Formation of imides.
Reduction: Formation of succinimide derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its reactive maleimide group.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide involves its interaction with biological targets through the maleimide and sulfonamide groups. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a butane sulfonamide chain.
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains an acetic acid group instead of a butane sulfonamide chain.
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid: Features a pentanoic acid group instead of a butane sulfonamide chain.
Uniqueness
The uniqueness of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide lies in its combination of the maleimide and sulfonamide groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butane-1-sulfonamide |
InChI |
InChI=1S/C8H12N2O4S/c9-15(13,14)6-2-1-5-10-7(11)3-4-8(10)12/h3-4H,1-2,5-6H2,(H2,9,13,14) |
InChI Key |
KDZGJKPEHOMHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















